Lipophilicity and MW vs. Non-Methylated Analog
The addition of a 2‑methyl group increases molecular weight by 14.03 g/mol (from 241.08 to 255.11 g/mol) and elevates the computed partition coefficient by approximately 0.6 logP units relative to the non‑methylated analog 4‑bromo‑7‑methoxy‑2,3‑dihydro‑1H‑inden‑1‑one (CAS 5411‑61‑0). The target compound exhibits a XLogP3‑AA of 2.9 [1], whereas the non‑methylated analog is predicted to have a logP of ~2.3–2.4 based on ChemSpider data and ACD/Labs calculations . This 0.5–0.6 unit increase in logP corresponds to an approximately three‑ to four‑fold increase in predicted membrane permeability under Lipinski's Rule of Five guidelines.
| Evidence Dimension | Lipophilicity (logP) and Molecular Weight |
|---|---|
| Target Compound Data | Molecular Weight: 255.11 g/mol; XLogP3‑AA: 2.9 |
| Comparator Or Baseline | 4‑Bromo‑7‑methoxy‑2,3‑dihydro‑1H‑inden‑1‑one (CAS 5411‑61‑0): Molecular Weight: 241.08 g/mol; ACD/LogP: 2.48 ± 0.40 |
| Quantified Difference | ΔMW = +14.03 g/mol; ΔlogP ≈ +0.42 to +0.6 units |
| Conditions | Computed physicochemical properties; XLogP3‑AA (PubChem) vs. ACD/Labs LogP (ChemSpider) |
Why This Matters
The 0.5–0.6 logP increase significantly alters predicted membrane permeability and oral bioavailability potential, rendering the 2‑methyl analog more suitable for central nervous system or intracellular target campaigns where enhanced lipophilicity is required.
- [1] PubChem. 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one. Compound Summary, CID 70700827. National Center for Biotechnology Information. View Source
